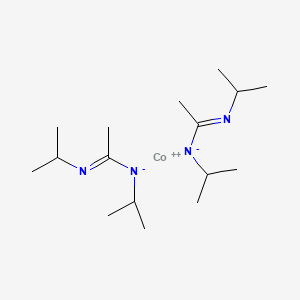
Bis(N,N'-di-i-propylacetamidinato) cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) is a coordination compound with the chemical formula C16H34CoN4. It is known for its green crystalline appearance and is sensitive to both air and moisture . This compound is primarily used as a precursor in thin film deposition processes, such as atomic layer deposition (ALD) and chemical vapor deposition (CVD), for the fabrication of metals, oxides, and nitrides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) can be synthesized by reacting cobalt(II) salts with N,N’-di-i-propylacetamidine. The typical synthetic route involves the preparation of cobalt(II) acetylacetonate, which is then reacted with N,N’-di-i-propylacetamidine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Bis(N,N’-di-i-propylacetamidinato) cobalt(II) often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield. The compound is typically purified through recrystallization or sublimation techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: Ligand exchange reactions can occur, where the amidinate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3).
Reduction: Reducing agents such as hydrogen (H2) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Cobalt oxides (CoO, Co3O4).
Reduction: Cobalt metal (Co).
Substitution: Various cobalt complexes with different ligands.
Scientific Research Applications
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cobalt-containing thin films and nanomaterials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the fabrication of electronic devices, sensors, and catalysts.
Mechanism of Action
The mechanism by which Bis(N,N’-di-i-propylacetamidinato) cobalt(II) exerts its effects is primarily through its role as a precursor in thin film deposition processes. The compound decomposes under specific conditions to release cobalt atoms, which then form thin films on substrates. The molecular targets and pathways involved include the interaction of cobalt atoms with the substrate surface, leading to the formation of a uniform and adherent film .
Comparison with Similar Compounds
Similar Compounds
- Bis(N,N’-diisopropylacetamidinato) nickel(II)
- Bis(N,N’-diisopropylacetamidinato) copper(II)
- Bis(N,N’-diisopropylacetamidinato) zinc(II)
Uniqueness
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) is unique due to its specific coordination environment and the stability of its amidinate ligands. This stability allows for precise control over the deposition process, making it highly suitable for applications in thin film fabrication. Compared to similar compounds, it offers better thermal stability and a higher deposition rate .
Properties
Molecular Formula |
C16H34CoN4 |
|---|---|
Molecular Weight |
341.40 g/mol |
IUPAC Name |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
InChI |
InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
InChI Key |
GGJSAIZRJFXGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


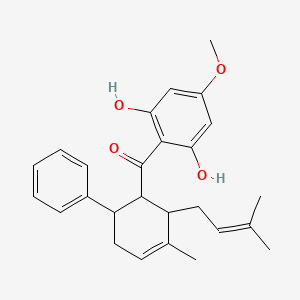

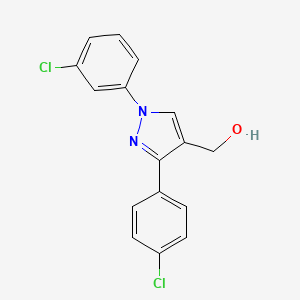

![6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B12320091.png)
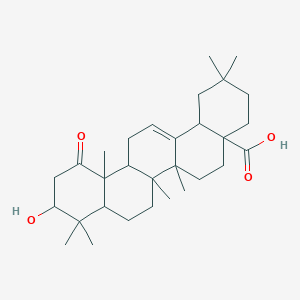
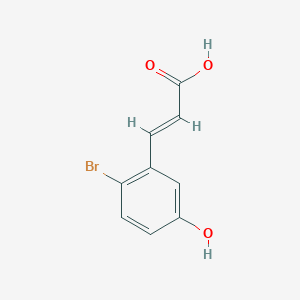
![1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride](/img/structure/B12320111.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
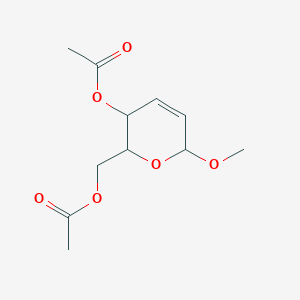
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
